(3,5-Dimethyl-4-isoxazolyl)methanol
Overview
Description
"(3,5-Dimethyl-4-isoxazolyl)methanol" is an organic compound belonging to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. This compound, like other isoxazoles, is of interest in organic synthesis and chemical research due to its diverse chemical reactivity and potential application in developing pharmacologically active molecules.
Synthesis Analysis
The synthesis of related isoxazole derivatives often involves reactions under specific conditions that allow for the formation of the isoxazole ring. For example, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone via Knoevenagel/Michael/aldol reactions in a sequential manner has been used to synthesize 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives (Hote & Lokhande, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to "(3,5-Dimethyl-4-isoxazolyl)methanol" has been elucidated using techniques such as X-ray diffraction, revealing detailed information about their crystalline form and geometry. For instance, studies on similar compounds have shown that they can crystallize in different space groups, with specific unit cell parameters indicating the arrangement of molecules in the solid state (Rajalakshmi et al., 2012).
Scientific Research Applications
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Chemical Synthesis
- Application : “(3,5-Dimethyl-4-isoxazolyl)methanol” is used in chemical synthesis . It’s a part of a collection of unique chemicals provided for early discovery researchers .
- Method of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound in chemical synthesis are not specified .
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Drug Discovery
- Application : Isoxazole, a five-membered heterocyclic moiety found in many commercially available drugs, is significant in the field of drug discovery . “(3,5-Dimethyl-4-isoxazolyl)methanol” being an isoxazole derivative, might have potential applications in this field .
- Method of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound in drug discovery are not specified .
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Pharmaceutical Research
- Application : Isoxazole derivatives, such as “(3,5-Dimethyl-4-isoxazolyl)methanol”, have been found to exhibit significant biological interests . They are used in the synthesis of various pharmaceutical compounds .
- Method of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound in pharmaceutical research are not specified .
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Molecular Simulation
- Application : “(3,5-Dimethyl-4-isoxazolyl)methanol” could potentially be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Method of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound in molecular simulations are not specified .
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Material Science
- Application : Isoxazole derivatives can be used in the development of new materials . As “(3,5-Dimethyl-4-isoxazolyl)methanol” is an isoxazole derivative, it might have potential applications in material science .
- Method of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound in material science are not specified .
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Biochemical Research
- Application : Isoxazole derivatives have been used in biochemical research due to their significant biological interests . “(3,5-Dimethyl-4-isoxazolyl)methanol”, being an isoxazole derivative, might have potential applications in this field .
- Method of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound in biochemical research are not specified .
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISPGFYJPXGNBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302519 | |
Record name | (3,5-Dimethyl-4-isoxazolyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-4-isoxazolyl)methanol | |
CAS RN |
19788-36-4 | |
Record name | 3,5-Dimethyl-4-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19788-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 151752 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19788-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,5-Dimethyl-4-isoxazolyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethyl-4-(hydroxymethyl)isoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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